![molecular formula C19H17N5O2 B2452180 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1357797-03-5](/img/structure/B2452180.png)
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is known for its DNA intercalation activities as an anticancer agent .
Synthesis Analysis
The synthesis of such compounds involves the design of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . An oxidative [4 + 1] annulation has been used to prepare 1,2,4-triazolo[4,3-a]pyridines .Molecular Structure Analysis
The molecular structure of this compound is derived from [1,2,4]triazolo[4,3-a]quinoxaline . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds with the DNA active site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include an oxidative [4 + 1] annulation used to prepare 1,2,4-triazolo[4,3-a]pyridines .Applications De Recherche Scientifique
Diversified Synthesis
A study demonstrates the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using a Ugi four-component reaction. This method offers rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the compound's utility in creating diverse molecular architectures for further pharmacological exploration (Y. An, et al., 2017).
Synthesis of Derivatives
Another research focuses on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs. These compounds are prepared via DCC coupling and azide coupling methods, showcasing the chemical versatility and potential for further development of triazoloquinoxaline derivatives in therapeutic applications (Walid Fathalla, 2015).
Antiallergic Agents
Triazoloquinoxaline-1,4-diones derivatives have been evaluated as antiallergic agents, with some demonstrating potent activity in inhibiting antigen-induced release of histamine and IgE-mediated passive cutaneous anaphylaxis. This indicates the potential of such derivatives in the development of new classes of antiallergic medications (B. Loev, et al., 1985).
Anticonvulsant Agents
A study on the synthesis and biological evaluation of some [1,2,4]Triazolo[4,3-a]quinoxaline derivatives as novel anticonvulsant agents shows that certain compounds exhibited significant anticonvulsant activities. This underscores the potential therapeutic application of triazoloquinoxaline derivatives in epilepsy treatment (Mohamed Alswah, et al., 2013).
Positive Inotropic Activity
Research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has explored their potential as agents with positive inotropic activity. These compounds have been evaluated in isolated rabbit heart preparations, indicating their potential use in treating heart conditions by improving cardiac contractility (Chunbo Zhang, et al., 2008).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA double helix. This interaction can disrupt the normal functioning of the DNA, potentially leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it affects the processes of dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico admet profiles have been generated for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These profiles can provide valuable insights into the likely pharmacokinetic properties of the compound.
Result of Action
The result of the compound’s action is likely to be cell death, particularly in rapidly dividing cells such as cancer cells . This is due to the disruption of DNA replication and transcription caused by the compound’s intercalation with DNA .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DNA
Propriétés
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-3-4-8-14(12)20-17(25)11-23-15-9-5-6-10-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRNZGBSUKPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)
![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)
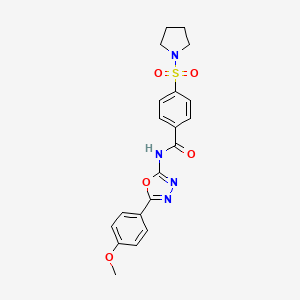
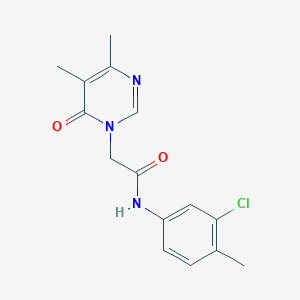
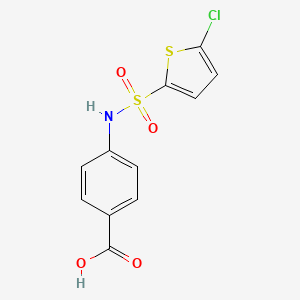
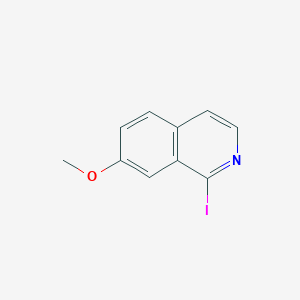
![5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one](/img/structure/B2452113.png)
![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2452115.png)
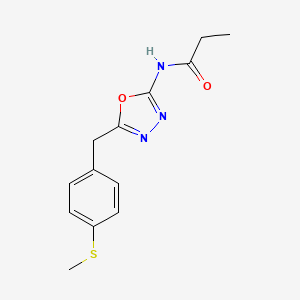

![3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2452120.png)